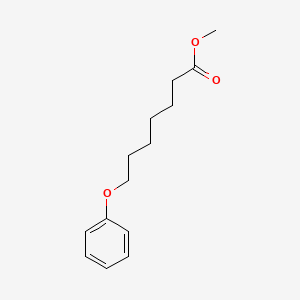

Methyl 7-phenoxyheptanoate

Description

Methyl 7-phenoxyheptanoate is a methyl ester derivative featuring a phenoxy substituent at the seventh carbon of a heptanoic acid backbone. Esters of heptanoic acid are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their versatility as intermediates. The phenoxy group introduces aromaticity, which may influence solubility, stability, and reactivity compared to aliphatic or other substituted derivatives .

Properties

CAS No. |

63571-92-6 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

methyl 7-phenoxyheptanoate |

InChI |

InChI=1S/C14H20O3/c1-16-14(15)11-7-2-3-8-12-17-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |

InChI Key |

KPBOCHHDJJVNLY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-phenoxyheptanoate typically involves the esterification of 7-phenoxyheptanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

7-phenoxyheptanoic acid+methanolH2SO4Methyl 7-phenoxyheptanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-phenoxyheptanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 7-phenoxyheptanoic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 7-phenoxyheptanoic acid and methanol.

Reduction: 7-phenoxyheptanol.

Substitution: Various substituted heptanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 7-phenoxyheptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 7-phenoxyheptanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active 7-phenoxyheptanoic acid, which can then exert its effects on various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 7-phenoxyheptanoate with key analogs, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Structural and Functional Group Comparisons

Key Observations :

- Substituent Impact: The phenoxy group in this compound likely confers higher lipophilicity compared to hydroxyl or amino derivatives, influencing its solubility in organic solvents .

- Synthetic Complexity: Esters with cyclic or silyl-protected groups (e.g., ) require advanced synthetic strategies, whereas linear analogs like Methyl 7-hydroxyheptanoate may be simpler to prepare .

Physicochemical and Analytical Data

- Spectroscopic Profiles: Methyl shikimate () and communic acid methyl esters () were characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and FTIR. This compound would exhibit similar ester carbonyl signals (~1700 cm$ ^{-1} $) and aromatic proton resonances (δ 6.5–7.5 ppm) . Gas chromatography (GC) data for resin-derived methyl esters () highlights the utility of this method for purity assessment, applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.